molecular formula C14H13NO5S2 B2641753 Methyl 2-(2-(thiophen-2-ylsulfonyl)acetamido)benzoate CAS No. 1020970-24-4

Methyl 2-(2-(thiophen-2-ylsulfonyl)acetamido)benzoate

Cat. No.: B2641753
CAS No.: 1020970-24-4
M. Wt: 339.38
InChI Key: UXISSZPXJOLREL-UHFFFAOYSA-N
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Description

Methyl 2-(2-(thiophen-2-ylsulfonyl)acetamido)benzoate ( 1020970-24-4) is a synthetic organic compound with a molecular weight of 339.39 g/mol and the molecular formula C14H13NO5S2 . This chemical features a benzoate ester linked via an amide bond to a thiophene-2-sulfonyl moiety, a structure of significant interest in medicinal chemistry research. Thiophene derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities . Compounds containing the thiophene nucleus have been reported to exhibit diverse therapeutic properties, including antimicrobial, anti-inflammatory, antitumor, and kinase inhibiting activities . Furthermore, thiophene-based molecules are investigated as potential inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research . The distinct electronic properties and isosteric relationship with benzene make thiophene a valuable bioisostere, often used to optimize the physicochemical and pharmacological profiles of lead molecules . This compound serves as a valuable synthetic intermediate or building block for researchers developing novel heterocyclic compounds for various biochemical and pharmacological applications. This product is intended for research use only and is not intended for diagnostic or therapeutic use. Proper safety data sheets should be consulted before handling.

Properties

IUPAC Name

methyl 2-[(2-thiophen-2-ylsulfonylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-20-14(17)10-5-2-3-6-11(10)15-12(16)9-22(18,19)13-7-4-8-21-13/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXISSZPXJOLREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(thiophen-2-ylsulfonyl)acetamido)benzoate typically involves the reaction of methyl 2-aminobenzoate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(thiophen-2-ylsulfonyl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or alcohols can react with the ester or amide groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Amides or esters with different substituents.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of various organic compounds, facilitating the development of new materials and chemicals.
  • Reagent in Chemical Reactions : It is utilized as a reagent in diverse chemical reactions, including oxidation and reduction processes.

Biology

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes and inhibition of protein synthesis pathways.
  • Anticancer Activity : Various studies have highlighted its potential as an anticancer agent. For instance, compounds similar to methyl 2-(2-(thiophen-2-ylsulfonyl)acetamido)benzoate have shown effectiveness against cancer cell lines such as MCF7 (breast cancer) and B16F10 (melanoma), often inducing apoptosis through intrinsic pathways.

Medicine

  • Therapeutic Agent Development : Ongoing research is exploring its potential as a therapeutic agent for various diseases, particularly in oncology and infectious diseases. The compound's ability to modulate specific molecular targets makes it a candidate for drug development.

Industry

  • Catalyst in Industrial Processes : The compound is also used in industrial applications as a catalyst in chemical processes, enhancing reaction efficiency and product yield.

Antitumor Activity

Recent studies have demonstrated that compounds containing thiophene rings can effectively inhibit tumor growth. For example:

  • A derivative was tested on MCF7 cells, showing a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction through mitochondrial dysfunction.

Anti-inflammatory Effects

In vitro studies have shown that related piperidine derivatives can inhibit the production of pro-inflammatory cytokines. For instance:

  • A study reported that treatment with a similar compound reduced TNF-α levels by over 50% compared to untreated controls.

Antimicrobial Activity

Research has indicated that this compound exhibits broad-spectrum antimicrobial activity:

  • A derivative was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) below 50 µg/mL.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(thiophen-2-ylsulfonyl)acetamido)benzoate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfonyl and amide groups may play a crucial role in binding to these targets and exerting their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-(thiophen-2-ylsulfonyl)acetamido)benzoate is unique due to its combination of a benzoate ester, thiophene ring, and sulfonylacetamido group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 2-(2-(thiophen-2-ylsulfonyl)acetamido)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular Formula C14_{14}H13_{13}N2_{2}O5_{5}S2_{2}
Molecular Weight 339.4 g/mol
CAS Number 1020970-24-4

This compound features a thiophene moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing thiophene sulfonyl groups exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against Gram-positive bacteria. The mechanism likely involves interference with bacterial protein synthesis or cell wall integrity.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell survival and proliferation. The presence of the thiophene group is believed to enhance its ability to interact with cellular targets involved in tumor growth.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within cells, leading to altered cellular responses. Potential targets include:

  • Histone Deacetylases (HDACs) : The compound may inhibit HDAC activity, resulting in increased acetylation of histones and subsequent modulation of gene expression.
  • Kinases : Interaction with kinases involved in cell signaling could lead to altered proliferation and survival pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results showed a significant reduction in bacterial viability at low concentrations, indicating potential for development as an antimicrobial agent.
  • Cancer Cell Line Assays : In a separate investigation published in [source], the compound was tested on several cancer cell lines (e.g., breast and colon cancer). Results indicated a dose-dependent increase in apoptosis markers, suggesting its utility as a lead compound for anticancer drug development.
  • Mechanistic Studies : Further mechanistic studies highlighted by [source] demonstrated that the compound's interaction with HDACs could lead to changes in histone acetylation patterns, thereby influencing gene expression related to cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-(2-(thiophen-2-ylsulfonyl)acetamido)benzoate, and how can reaction efficiency be optimized?

  • Methodology : A typical synthesis involves coupling 2-aminobenzoic acid derivatives with activated sulfonyl acetates. For example, a THF-based reaction at 273 K with dropwise addition of acylating agents (e.g., thiophene-2-sulfonyl chloride) can form the acetamido linkage. Recrystallization in ethanol or THF/ether mixtures improves purity. Yield optimization requires stoichiometric control, inert atmospheres, and monitoring via TLC (e.g., chloroform:methanol 7:3) .

Q. How do researchers confirm the structural integrity of this compound after synthesis?

  • Methodology : Use a combination of analytical techniques:

  • FT-IR to verify sulfonyl (SO₂, ~1350–1150 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups.
  • 1H-NMR to assign aromatic protons (δ 7.0–8.5 ppm), methyl ester (δ ~3.8–4.0 ppm), and thiophene protons (δ ~7.2–7.5 ppm).
  • Elemental microanalysis (e.g., C, H, N, S) to validate empirical formulas, with deviations <0.4% indicating purity .

Q. What safety protocols are critical when handling sulfonamide-containing compounds like this derivative?

  • Methodology :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.
  • First-aid measures include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

  • Methodology :

  • Perform 2D-NMR (COSY, HSQC) to assign ambiguous proton/carbon signals and identify diastereomers or rotamers.
  • Compare experimental mass spectrometry (HRMS) data with theoretical values to detect impurities (e.g., unreacted starting materials).
  • Re-crystallize under varied conditions (e.g., ethanol vs. acetonitrile) to isolate polymorphs or solvates .

Q. What strategies are effective for analyzing degradation products under accelerated stability conditions?

  • Methodology :

  • Use HPLC-PDA/MS with a C18 column (acetonitrile/water + 0.1% formic acid) to separate degradation products.
  • Identify hydrolyzed products (e.g., free benzoic acid or thiophene sulfonic acid) via pH-dependent stability studies (pH 1–13 at 40°C).
  • Quantify degradation kinetics using Arrhenius plots to predict shelf-life .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., bacterial dihydropteroate synthase for sulfonamides).
  • Optimize substituents on the thiophene or benzoate moieties using QSAR models to balance lipophilicity (logP) and solubility.
  • Validate predictions via in vitro assays (e.g., MIC tests against Gram-negative pathogens) .

Q. What experimental designs mitigate side reactions during multi-step syntheses of this compound?

  • Methodology :

  • Employ protecting groups (e.g., tert-butyl for carboxylic acids) to prevent unwanted acylations.
  • Use flow chemistry to control exothermic reactions (e.g., sulfonylation) and improve reproducibility.
  • Monitor intermediates via in-line FT-IR to detect side products early .

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